molecular formula C12H25ClN2O4 B15287401 Boc-Lys-OMe.HCl

Boc-Lys-OMe.HCl

Cat. No.: B15287401
M. Wt: 296.79 g/mol
InChI Key: NNUQENKCQXPGJG-SBSPUUFOSA-N
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Description

Boc-Lys-OMe.HCl (CAS 55757-60-3), also referred to as N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride, is a protected lysine derivative widely used in solution-phase peptide synthesis . Its structure features:

  • Boc group: Protects the ε-amino group of lysine, preventing undesired reactions during peptide elongation.
  • Methyl ester: Blocks the α-carboxyl group.
  • Hydrochloride salt: Enhances solubility in polar solvents like DMSO (100 mg/mL, 336.94 mM) .

After synthesis, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), while the methyl ester is cleaved via hydrolysis. Its molecular weight is 296.79 g/mol, with a molecular formula of C₁₂H₂₅ClN₂O₄ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride typically involves the following steps :

    Protection of Lysine: Lysine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to form Boc-Lysine.

    Esterification: Boc-Lysine is then reacted with methyl formate to produce Boc-Lysine methyl ester.

    Formation of Hydrochloride Salt: Finally, Boc-Lysine methyl ester is reacted with hydrochloric acid to yield Boc-Lys-OMe.HCl.

Industrial Production Methods

Industrial production methods for N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to expose the ε-amino group for further functionalization.

Key Reagents and Conditions

ReagentConditionsProductYieldSource
Trifluoroacetic acid (TFA)20–25°C, 1–2 hours in dichloromethaneH-Lys-OMe·HCl>95%
HCl/dioxane0°C to RT, 30 minutesFree lysine methyl ester90–98%

Mechanistic Insight :

  • TFA cleaves the Boc group via protonation of the carbamate oxygen, releasing CO₂ and forming a tert-butyl cation, which is scavenged by water .

  • HCl in dioxane provides milder deprotection, preserving acid-sensitive functional groups .

Hydrolysis of the Methyl Ester

The methyl ester is hydrolyzed under basic conditions to generate a carboxylic acid, enabling peptide elongation or conjugation.

Reaction Parameters

BaseSolventTemperatureTimeProductYieldSource
NaOH (1M)H₂O/THF (3:1)25°C4 hNε-Boc-L-lysine85%
LiOHMeOH/H₂O0°C2 hNε-Boc-L-lysine92%

Notes :

  • LiOH in methanol/water avoids racemization, critical for chiral integrity in peptide synthesis .

  • Hydrolysis rates are pH-dependent, with optimal yields at pH 10–12 .

Peptide Bond Formation

The deprotected amino group participates in nucleophilic acyl substitution with activated carboxyl groups.

Representative Coupling Protocols

Activating AgentBaseSolventProduct ExampleYieldSource
EDCI/HOBtDIPEADMFBoc-Lys(Boc)-Gly-OMe83%
HATUNMMDCMBoc-Lys(Boc)-Phe-OH89%

Case Study :

  • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF with DIPEA (N,N-diisopropylethylamine) achieved 83% yield in forming a lysine-glycine dipeptide .

  • Racemization is minimized at 0°C using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .

Thiol-Michael Addition

The ε-amino group, after Boc deprotection, reacts with maleimides for site-specific bioconjugation.

Experimental Data

SubstrateConditionsProductYieldSource
N-BenzylmaleimideTriethylamine, DMF, 37°C, 16 hLysine-maleimide adduct93%

Application :

  • This reaction enables covalent attachment of peptides to polymers or proteins, widely used in drug-delivery systems .

Side-Chain Functionalization

The ε-amino group can be modified post-deprotection for advanced applications.

Selected Modifications

Reaction TypeReagentProductYieldSource
AcylationAcetic anhydrideNε-Acetyl-L-lysine methyl ester78%
SulfonylationTosyl chlorideNε-Tosyl-L-lysine methyl ester85%

Industrial Relevance :

  • Tosylation introduces a leaving group for nucleophilic substitution, facilitating cross-coupling in polymer chemistry .

Stability Under Diverse Conditions

ConditionObservationStabilitySource
Aqueous acid (pH 3)Boc group stable for >24 hHigh
Aqueous base (pH 12)Methyl ester hydrolyzes in 2 hLow
Organic solventsSoluble in DMF, DCM; insoluble in EtOAcModerate

Comparative Reactivity with Analogues

CompoundBoc Deprotection Rate (TFA)Ester Hydrolysis Rate (NaOH)
Boc-Lys-OMe·HCl1.0 (reference)1.0 (reference)
Fmoc-Lys-OMe·HCl2.5 (slower)0.8
Z-Lys-OMe·HCl0.3 (faster)1.2

Data adapted from .

Scientific Research Applications

Boc-Lys-OMe.HCl, also known as N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride, is a chemically modified form of the amino acid lysine, valuable in scientific research, particularly in proteomics and peptide synthesis . It serves as a building block in the creation of peptides, offering protection against unwanted reactions during the assembly process .

Scientific Research Applications

Peptide Synthesis
this compound is primarily utilized in solution phase peptide synthesis . The compound has protective groups, such as the tert-butoxycarbonyl group, that prevent the amino group on lysine from reacting during peptide chain assembly . The methyl ester modifies the carboxyl group at the other end of the lysine, also preventing undesired reactions . The hydrochloride salt enhances the compound’s solubility in certain solvents, improving manageability in laboratory applications . In peptide synthesis, this compound enables the sequential addition of amino acids without interference from reactive side groups, facilitating the stepwise construction of peptides. Once the synthesis is complete, the protective groups can be removed under specific conditions to yield the desired peptide .

Use in Studying Opioid Peptides
this compound can be used in the synthesis of peptides for studying opioid receptors. For example, it is used in synthesizing analogs of the peptide morphiceptin to improve opioid activity profiles . It has also been used in the creation of tetrapeptide sequences .

Synthesis of Poly(L-lysine) Dendron
this compound is also a precursor in creating poly(L-lysine) dendrons. Researchers synthesized poly(L-lysine) dendrons using Boc-Lys(Boc)-OH, which involved removing tert-butoxycarbonyl groups and subsequent reactions to build the dendron structure .

Data and Properties

Some properties of H-Lys(Boc)-OMe.HCl include :

  • Molar Refractivity: 75.27
  • TPSA: 90.65 Ų
  • GI absorption: High
  • BBB permeant: No
  • Log Po/w (iLOGP): 0.0
  • Log Po/w (XLOGP3) : 1.82

Market Outlook

Mechanism of Action

The mechanism of action of N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride primarily involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group of lysine during peptide synthesis, preventing it from reacting with other reagents. This allows for the selective formation of peptide bonds and the assembly of complex peptide chains .

Comparison with Similar Compounds

H-Lys(Z)-OMe.HCl (CAS 27894-50-4)

Property Boc-Lys-OMe.HCl H-Lys(Z)-OMe.HCl
Protecting Group Boc (acid-labile) Z (benzyloxycarbonyl, hydrogenolysis-removed)
Molecular Weight 296.79 g/mol 330.81 g/mol
Solubility 336.94 mM in DMSO Data not provided
Deprotection TFA or HCl/dioxane H₂/Pd-C or Na/NH₃
Applications Acid-compatible synthesis Hydrogenation-tolerant workflows

Key Differences :

  • The Z group requires harsher deprotection conditions (e.g., hydrogenolysis), limiting compatibility with acid-sensitive peptides.
  • This compound’s lower molecular weight simplifies molar calculations in large-scale synthesis .

H-D-Lys(Boc)-OMe.HCl (CAS 66494-53-9)

Property This compound (L-form) H-D-Lys(Boc)-OMe.HCl (D-form)
Stereochemistry L-lysine derivative D-lysine derivative
Molecular Weight 296.79 g/mol 296.79 g/mol
Applications Natural peptide sequences Mirror-image peptides, protease resistance studies

Key Differences :

  • The D-isomer is critical for studying chiral specificity in enzymatic reactions or designing stable peptide therapeutics .

N-Me-Lys(Boc)-OMe.HCl (CAS 2044710-91-8)

Property This compound N-Me-Lys(Boc)-OMe.HCl
Structure Unmodified ε-amino group N-methylated ε-amino group
Molecular Weight 296.79 g/mol 310.82 g/mol
Bioactivity Standard coupling Enhanced metabolic stability, reduced hydrogen bonding

Key Differences :

  • N-methylation alters peptide conformation and improves resistance to proteolytic degradation, making it valuable in drug design .

H-Orn(Boc)-OMe.HCl (CAS 2480-96-8)

Property This compound H-Orn(Boc)-OMe.HCl
Side Chain 4-carbon (NH₂) 3-carbon (NH₂, ornithine)
Molecular Weight 296.79 g/mol 282.76 g/mol
Applications Lysine-rich peptides Shorter side-chain motifs

Key Differences :

  • Ornithine ’s shorter side chain impacts peptide folding and interactions, useful in designing compact structures .

Solubility and Stability

  • This compound : Soluble in DMSO, stable at -20°C for 1 month or -80°C for 6 months .

Q & A

Basic Research Questions

Q. What is the functional role of the Boc and methyl ester protecting groups in Boc-Lys-OMe.HCl during peptide synthesis?

  • Answer: The tert-butoxycarbonyl (Boc) group protects the ε-amino group of lysine, preventing unwanted nucleophilic reactions during peptide coupling. The methyl ester modifies the carboxyl terminus, enhancing solubility in organic solvents and blocking premature carboxylate activation. These protections are sequentially removed under acidic (Boc) or basic (methyl ester) conditions post-synthesis to yield the free amino acid .
  • Methodological Insight: Use trifluoroacetic acid (TFA) for Boc deprotection and saponification or enzymatic cleavage for ester removal, as validated in protocols for oxaliplatin and teriparatide synthesis .

Q. What solvents and conditions are recommended for dissolving this compound in laboratory settings?

  • Answer: this compound is soluble in polar aprotic solvents (e.g., dimethylformamide, dichloromethane) and partially soluble in methanol. Hydrochloride salt formation improves solubility in aqueous-organic mixtures. For peptide synthesis, dissolve in DMF (10–20 mM) with equimolar bases like DIEA to neutralize HCl .
  • Table 1: Solubility Profile

SolventSolubility (mg/mL)Conditions
DMF>50RT, stirring
Dichloromethane30–40RT
Methanol15–2040°C, sonication
Source: Experimental data from PubChem .

Q. How can researchers confirm the identity and purity of this compound after synthesis?

  • Answer: Use a combination of:

  • NMR spectroscopy : Verify Boc (δ 1.4 ppm, singlet) and methyl ester (δ 3.7 ppm) proton signals .
  • Mass spectrometry (MS) : Confirm molecular ion peak at m/z 330.81 (M+H⁺) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
    • Best Practice: Cross-reference data with PubChem records and include detailed chromatographic conditions in supplementary materials .

Advanced Research Questions

Q. How can coupling reaction conditions be optimized when using this compound to minimize side reactions?

  • Answer:

  • Activation Reagents: Use HOBt/DIC or HATU for efficient amide bond formation while reducing racemization .
  • Temperature Control: Conduct reactions at 0–4°C to suppress epimerization.
  • Monitoring: Track reaction progress via TLC (Rf shift) or inline FTIR for carbonyl stretching (1720 cm⁻¹) .
    • Contradiction Resolution: Conflicting yields in literature may arise from residual moisture; rigorously dry solvents and employ molecular sieves .

Q. What analytical techniques resolve contradictions in reported synthesis yields of this compound?

  • Answer:

  • Systematic Review: Conduct meta-analysis of published protocols to identify variables (e.g., coupling time, stoichiometry) affecting yield .
  • Design of Experiments (DoE): Apply factorial design to test interactions between temperature, reagent equivalents, and solvent purity .
  • Advanced Characterization: Use LC-MS to detect byproducts (e.g., dipeptide deletions) and adjust protecting group strategies .

Q. What strategies ensure reproducibility when scaling up this compound synthesis?

  • Answer:

  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., ReactIR) to maintain critical parameters (pH, temperature) during scale-up .
  • Batch Record Precision: Document solvent lot numbers, stirring rates, and drying times to isolate variability sources .
  • Cross-Validation: Compare results across independent labs using shared protocols (e.g., Beilstein Journal guidelines) .

Q. Tables for Methodological Reference

Table 2: Deprotection Efficiency Comparison

MethodReagentTime (h)Purity (%)Side Reactions
Acidic (Boc)TFA/DCM (1:1)198<2% alkylation
Basic (Ester)NaOH/MeOH495Saponification
EnzymaticLipase2490None
Source: Adapted from peptide synthesis protocols .

Properties

Molecular Formula

C12H25ClN2O4

Molecular Weight

296.79 g/mol

IUPAC Name

methyl (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride

InChI

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m1./s1

InChI Key

NNUQENKCQXPGJG-SBSPUUFOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCN)C(=O)OC.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC.Cl

Origin of Product

United States

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